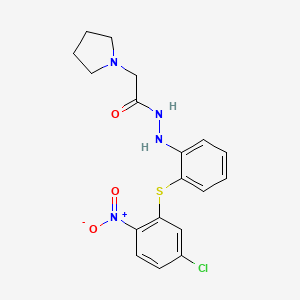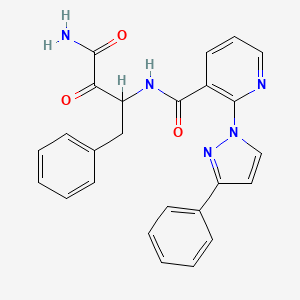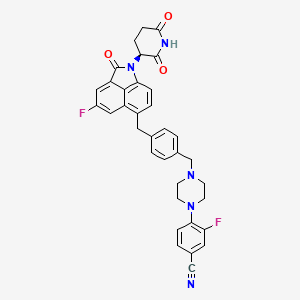
IKZF1-degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IKZF1-degrader-1 is a novel compound designed to target and degrade the Ikaros family zinc finger protein 1 (IKZF1). This protein is a crucial transcription factor involved in the differentiation of B and T cells. The degradation of IKZF1 has shown promising results in treating multiple myeloma and other hematologic malignancies .
Preparation Methods
The synthesis of IKZF1-degrader-1 involves multiple steps, including the formation of a core structure followed by the addition of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to create the central framework of the molecule.
Functional Group Addition: Various functional groups are added to the core structure to enhance its binding affinity and degradation efficiency.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
IKZF1-degrader-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific catalysts and reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound .
Scientific Research Applications
IKZF1-degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the degradation of transcription factors.
Biology: Helps in understanding the role of IKZF1 in cell differentiation and proliferation.
Medicine: Shows potential in treating multiple myeloma and other hematologic malignancies by degrading IKZF1 and inhibiting tumor growth.
Industry: Can be used in the development of new therapeutic agents targeting transcription factors
Mechanism of Action
IKZF1-degrader-1 exerts its effects by binding to the cereblon (CRBN) E3 ubiquitin ligase complex. This binding facilitates the recruitment of IKZF1 to the complex, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IKZF1 disrupts its role in cell differentiation and proliferation, thereby inhibiting tumor growth .
Comparison with Similar Compounds
IKZF1-degrader-1 is unique compared to other similar compounds due to its high binding affinity and degradation efficiency. Similar compounds include:
Lenalidomide: Another IKZF1 degrader but with lower binding affinity.
Pomalidomide: Similar to lenalidomide but with slightly improved degradation efficiency.
Thalidomide: The parent compound of lenalidomide and pomalidomide, with the least degradation efficiency
This compound stands out due to its optimized structure, which allows for more effective binding and degradation of IKZF1, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C35H29F2N5O3 |
|---|---|
Molecular Weight |
605.6 g/mol |
IUPAC Name |
4-[4-[[4-[[1-[(3S)-2,6-dioxopiperidin-3-yl]-4-fluoro-2-oxobenzo[cd]indol-6-yl]methyl]phenyl]methyl]piperazin-1-yl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C35H29F2N5O3/c36-25-17-26-24(6-8-30-33(26)27(18-25)35(45)42(30)31-9-10-32(43)39-34(31)44)15-21-1-3-22(4-2-21)20-40-11-13-41(14-12-40)29-7-5-23(19-38)16-28(29)37/h1-8,16-18,31H,9-15,20H2,(H,39,43,44)/t31-/m0/s1 |
InChI Key |
HULAZOQCQMEDII-HKBQPEDESA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2C3=C4C(=CC(=CC4=C(C=C3)CC5=CC=C(C=C5)CN6CCN(CC6)C7=C(C=C(C=C7)C#N)F)F)C2=O |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C3=C4C(=CC(=CC4=C(C=C3)CC5=CC=C(C=C5)CN6CCN(CC6)C7=C(C=C(C=C7)C#N)F)F)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


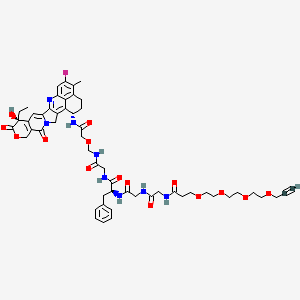
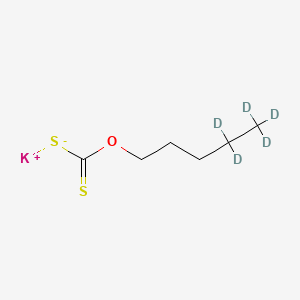
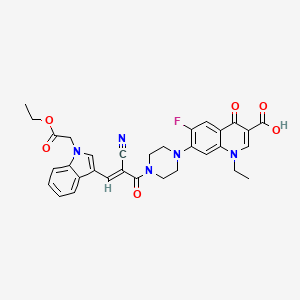
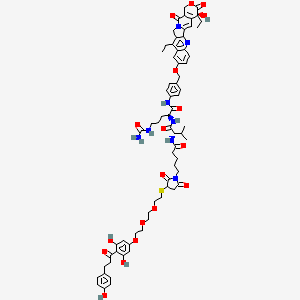
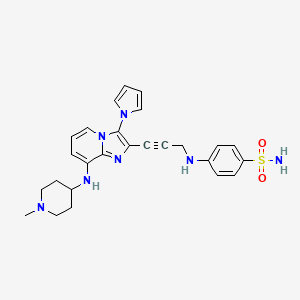
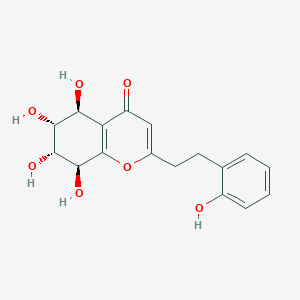
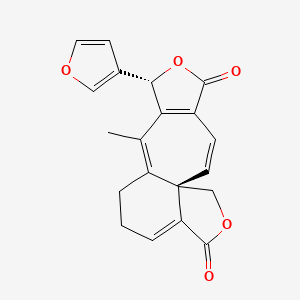
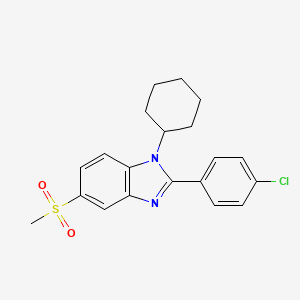
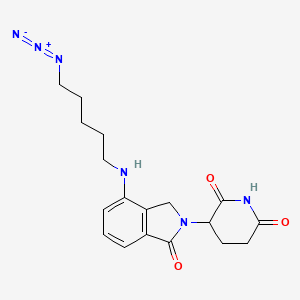
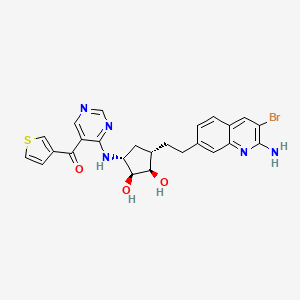
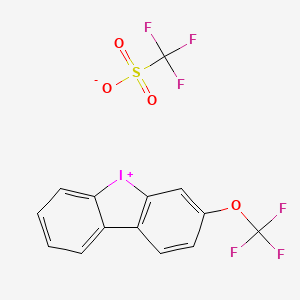
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12381182.png)
